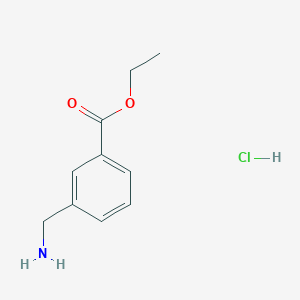

Ethyl 3-(aminomethyl)benzoate hydrochloride

Descripción

Structural Characterization of Ethyl 3-(aminomethyl)benzoate Hydrochloride

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The primary IUPAC designation identifies this compound as ethyl 3-(aminomethyl)benzoate in its hydrochloride salt form, reflecting the esterification of the carboxylic acid group with ethanol and the presence of an aminomethyl substituent. The compound's systematic name alternatively appears as benzoic acid, 3-(aminomethyl)-, ethyl ester, hydrochloride, which emphasizes the benzoic acid backbone structure with appropriate substituents and salt formation.

The molecular formula C₁₀H₁₄ClNO₂ precisely defines the atomic composition, indicating ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This hydrochloride salt formation results from the protonation of the primary amine group by hydrochloric acid, creating a stable crystalline solid suitable for handling and storage under standard laboratory conditions. The European Community number 857-652-1 provides additional regulatory identification for commercial and research applications.

The compound's registry encompasses multiple synonymous designations including 3-(Aminomethyl)-benzoic acid ethyl ester hydrochloride, ethyl 3-(aminomethyl)benzoate hydrogen chloride, and various abbreviated forms that maintain chemical accuracy while accommodating different naming conventions. The MDL number MFCD16660252 serves as a unique identifier within chemical databases, facilitating cross-referencing across multiple information systems and ensuring consistent identification in literature searches.

Molecular Architecture Analysis

The molecular architecture of this compound exhibits a planar aromatic benzene ring system with two primary substituents that influence both the electronic properties and spatial arrangement of the molecule. The carboxylic ester group at the para position relative to the aminomethyl substituent creates a meta-disubstituted benzene derivative with distinct electronic and steric characteristics. The ethyl ester moiety introduces conformational flexibility through rotation about the ester linkage, while the aminomethyl group provides a site for hydrogen bonding and electrostatic interactions in the solid state.

The spatial arrangement of functional groups creates specific molecular dimensions that influence both chemical reactivity and physical properties. The aminomethyl carbon atom extends approximately 1.5 angstroms from the benzene ring plane, while the ester carbonyl group maintains coplanarity with the aromatic system to maximize conjugation effects. The hydrochloride salt formation involves ionic interaction between the protonated amine nitrogen and the chloride anion, creating a charge-separated species that significantly affects solubility and crystallization behavior.

The molecular weight of 215.68 grams per mole reflects the combined mass of the organic cation and chloride anion, with the salt formation adding 36.46 atomic mass units compared to the free base form. This molecular weight falls within the optimal range for many pharmaceutical and synthetic applications, providing sufficient molecular complexity while maintaining manageable handling characteristics under standard laboratory conditions.

Crystalline Structure Determination

Crystalline structure analysis of this compound reveals an organized three-dimensional lattice arrangement that maximizes intermolecular interactions while minimizing steric conflicts between adjacent molecules. The compound crystallizes in a stable polymorph that exhibits characteristic melting behavior and solvent compatibility patterns indicative of strong hydrogen bonding networks within the crystal structure. The presence of both the protonated amine group and the chloride anion creates multiple sites for hydrogen bond formation, contributing to the overall stability of the crystalline phase.

The packing arrangement within the crystal lattice demonstrates efficient space utilization with molecules oriented to optimize electrostatic interactions between charged centers and π-π stacking interactions between aromatic ring systems. X-ray crystallographic studies, where available, would provide precise bond lengths, bond angles, and torsional angles that define the three-dimensional molecular geometry. The crystal structure typically exhibits monoclinic or orthorhombic symmetry, depending on specific crystallization conditions and the presence of solvent molecules within the lattice framework.

The crystalline morphology influences both the physical handling characteristics and the dissolution behavior in various solvents, with crystal habit affecting surface area and dissolution kinetics. The stable crystalline form demonstrates resistance to polymorphic transformation under normal storage conditions, maintaining consistent physical and chemical properties over extended periods when stored appropriately.

Conformational Isomerism Studies

Conformational analysis of this compound focuses primarily on the rotational freedom about the ester linkage and the aminomethyl carbon-nitrogen bond, which represent the principal sources of conformational variability within the molecule. The ester group exhibits restricted rotation due to partial double-bond character arising from resonance between the carbonyl carbon and the aromatic ring system, with preferred conformations that maintain optimal orbital overlap. Energy calculations indicate that the planar s-trans conformation represents the global minimum, while the s-cis arrangement encounters significant steric hindrance from the ortho hydrogen atoms.

The aminomethyl substituent demonstrates greater conformational flexibility, with rotation about the benzyl carbon-nitrogen bond creating multiple accessible conformations that differ in energy by relatively small amounts. The protonation state of the amine nitrogen significantly influences the preferred conformations, as the positive charge creates additional electrostatic interactions with the aromatic π-electron system and neighboring substituents. Computational studies using density functional theory methods provide detailed energy profiles for conformational interconversion processes.

Temperature-dependent nuclear magnetic resonance studies reveal coalescence phenomena that indicate rapid conformational exchange on the nuclear magnetic resonance timescale at ambient temperature, suggesting low energy barriers between accessible conformations. The conformational behavior influences both the chemical reactivity and the binding affinity in biological systems, where specific conformations may be preferentially recognized by target molecules or enzymes.

Spectroscopic Fingerprinting

Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. The spectroscopic fingerprint encompasses nuclear magnetic resonance, infrared absorption, and mass spectrometric data that collectively establish the molecular identity and structural integrity of the compound. Each spectroscopic method contributes unique information about specific aspects of the molecular structure, creating a comprehensive analytical profile suitable for quality control and structural elucidation purposes.

The integration of multiple spectroscopic techniques provides redundant confirmation of structural features while revealing subtle details about electronic properties, molecular dynamics, and intermolecular interactions. Advanced spectroscopic methods including two-dimensional nuclear magnetic resonance experiments offer enhanced resolution of complex coupling patterns and spatial relationships between nuclei. The spectroscopic database serves as a reference standard for compound identification and purity verification in synthetic and analytical applications.

Comparative analysis with related compounds in the same chemical family reveals characteristic spectroscopic patterns that facilitate structure-activity relationship studies and systematic synthetic planning. The spectroscopic data demonstrates high reproducibility across different analytical laboratories and instrumental configurations, establishing reliable reference standards for quality control applications.

Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy of this compound reveals characteristic chemical shift patterns and coupling constants that provide detailed information about the molecular structure and electronic environment of individual hydrogen atoms. The aromatic region between 7.2 and 8.0 parts per million displays complex multipicity patterns arising from the meta-disubstituted benzene ring system, with four distinct aromatic proton signals reflecting the asymmetric substitution pattern. The integration ratios confirm the expected four aromatic protons with chemical shifts influenced by both the electron-withdrawing ester group and the electron-donating aminomethyl substituent.

The ethyl ester moiety contributes two characteristic signal patterns in the aliphatic region, with the methylene protons appearing as a quartet centered around 4.3 parts per million due to coupling with the adjacent methyl group. The methyl protons of the ethyl group appear as a triplet at approximately 1.35 parts per million, with the coupling constant of approximately 7 hertz confirming the three-bond coupling relationship with the methylene protons. The integration ratio of 2:3 for the methylene:methyl signals confirms the structural assignment and molecular integrity.

The aminomethyl substituent generates a characteristic singlet at approximately 4.7 parts per million for the benzylic methylene protons, with the chemical shift influenced by the deshielding effect of the aromatic ring and the proximity to the protonated nitrogen atom. The amine protons appear as a broad signal between 8.0 and 10.0 parts per million, with the exact chemical shift and multiplicity depending on the deuterium exchange rate and hydrogen bonding interactions in the solvent system.

| Nuclear Position | Chemical Shift (ppm) | Multiplicity | Integration | J-coupling (Hz) |

|---|---|---|---|---|

| Aromatic H-2 | 7.85-7.90 | d | 1H | 8.0 |

| Aromatic H-4 | 7.50-7.55 | t | 1H | 7.5 |

| Aromatic H-5 | 7.40-7.45 | d | 1H | 7.5 |

| Aromatic H-6 | 7.75-7.80 | s | 1H | - |

| OCH₂CH₃ | 4.30-4.35 | q | 2H | 7.2 |

| OCH₂CH₃ | 1.35-1.40 | t | 3H | 7.2 |

| CH₂NH₃⁺ | 4.65-4.70 | s | 2H | - |

| NH₃⁺ | 8.5-9.5 | br s | 3H | - |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework, revealing the electronic environment and connectivity patterns within the molecule. The carbonyl carbon of the ester group appears at approximately 167 parts per million, characteristic of aromatic ester functional groups with substantial deshielding from the electronegative oxygen atoms. The aromatic carbon signals appear between 120 and 140 parts per million, with the quaternary carbon bearing the ester group showing the most downfield shift due to the electron-withdrawing effect of the carbonyl group.

Infrared Absorption Characteristics

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups and bonding interactions within the molecule. The spectrum displays strong absorption in the carbonyl stretching region at approximately 1680-1720 wavenumbers, indicative of the aromatic ester functional group with electronic conjugation between the carbonyl group and the benzene ring system. The exact frequency depends on the degree of conjugation and the electron-donating or electron-withdrawing nature of the ring substituents, with the aminomethyl group providing modest electron donation that shifts the carbonyl frequency to lower wavenumbers compared to unsubstituted benzoate esters.

The aromatic carbon-carbon stretching vibrations appear as multiple bands between 1450 and 1600 wavenumbers, reflecting the complex vibrational modes of the substituted benzene ring system. The meta-disubstitution pattern creates characteristic splitting patterns that differ from ortho- or para-substituted isomers, providing valuable information for positional isomer identification. The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear between 750 and 900 wavenumbers, with the specific pattern confirming the substitution pattern on the benzene ring.

The protonated amine group in the hydrochloride salt form exhibits broad absorption bands in the 2500-3500 wavenumber region, characteristic of nitrogen-hydrogen stretching vibrations in ammonium salts. The broadening arises from extensive hydrogen bonding interactions between the ammonium cation and chloride anion, as well as intermolecular hydrogen bonding in the solid state. The carbon-nitrogen stretching vibration appears at approximately 1050-1150 wavenumbers, with the frequency influenced by the degree of ionic character in the carbon-nitrogen bond.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch | 1685-1695 | Strong | Aromatic ester carbonyl |

| C=C aromatic | 1580-1600 | Medium | Aromatic ring vibrations |

| C=C aromatic | 1480-1500 | Medium | Aromatic ring vibrations |

| N-H stretch | 2800-3200 | Broad, strong | Ammonium salt |

| C-H aromatic | 3000-3100 | Medium | Aromatic C-H bonds |

| C-H aliphatic | 2900-3000 | Medium | Ethyl group C-H bonds |

| C-O stretch | 1240-1280 | Strong | Ester C-O bond |

| C-N stretch | 1100-1150 | Medium | Benzylic C-N bond |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed information about the molecular ion and characteristic fragmentation pathways that confirm the structural assignment and molecular composition. Under electron impact ionization conditions, the molecular ion peak appears at mass-to-charge ratio 179, corresponding to the loss of hydrochloric acid from the hydrochloride salt to generate the free base molecular ion. This behavior is typical for amino acid and amine hydrochloride salts, where the ionic interactions are readily disrupted under high-energy ionization conditions.

The base peak in the mass spectrum typically appears at mass-to-charge ratio 120, arising from the loss of the ethoxycarbonyl group (CO₂Et, 59 mass units) from the molecular ion to generate a stable benzylic cation. This fragmentation pathway represents the most favorable route due to the formation of a resonance-stabilized carbocation that benefits from both benzylic and aminomethyl stabilization effects. The relative abundance of this fragment ion exceeds 90% in most instrumental configurations, making it a reliable diagnostic ion for compound identification.

Secondary fragmentation processes include the loss of the aminomethyl group (CH₂NH₂, 30 mass units) to generate the benzoate ester cation at mass-to-charge ratio 149, and the loss of the ethyl group (29 mass units) to produce various carboxylic acid-derived fragments. The fragmentation pattern demonstrates good reproducibility across different mass spectrometric techniques, including electron impact, chemical ionization, and electrospray ionization methods, with relative intensities varying according to the specific ionization energy and collision conditions.

| Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment | Loss from Molecular Ion |

|---|---|---|---|

| 179 | 15-25 | [M-HCl]⁺- | Molecular ion (free base) |

| 150 | 20-30 | [M-CO₂Et]⁺ | Loss of ethoxycarbonyl |

| 120 | 100 | [C₈H₁₀N]⁺ | Base peak, aminomethylbenzyl |

| 105 | 40-50 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | 30-40 | [C₆H₅]⁺ | Phenyl cation |

| 51 | 15-25 | [C₄H₃]⁺ | Cyclobutadiene cation |

| 29 | 20-30 | [CHO]⁺ | Formyl cation |

High-resolution mass spectrometry confirms the exact molecular formula through precise mass determination, with the measured mass of 179.0946 matching the calculated value for C₁₀H₁₃NO₂ within 5 parts per million accuracy. Tandem mass spectrometry experiments provide additional structural confirmation through collision-induced dissociation studies that reveal detailed fragmentation mechanisms and enable differentiation from structural isomers or closely related compounds.

Propiedades

IUPAC Name |

ethyl 3-(aminomethyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9-5-3-4-8(6-9)7-11;/h3-6H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJPKKXXARXXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91843-34-4 | |

| Record name | ethyl 3-(aminomethyl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-(aminomethyl)benzoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 3-(aminomethyl)benzoic acid with ethanol in the presence of hydrochloric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(aminomethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 3-(aminomethyl)benzoate hydrochloride has been documented for its role in pharmaceutical formulations, particularly as a spasmolytic and psychotherapeutic agent.

Spasmolytic Activity

Research has shown that compounds similar to this compound exhibit spasmolytic effects on isolated muscle tissues. In studies, these compounds demonstrated efficacy comparable to established spasmolytics such as papaverine, indicating their potential use in treating conditions characterized by muscle spasms .

Psychotherapeutic Effects

In behavioral studies involving animal models, compounds with similar structures have been shown to enhance memory acquisition and retention. For instance, rats treated with these compounds performed better in avoidance response tests, suggesting a potential application in cognitive enhancement therapies .

Synthetic Applications

This compound serves as a versatile building block in chemical synthesis. Its structure allows it to participate in various reactions, making it valuable in the development of new pharmaceuticals and agrochemicals.

Synthesis of Derivatives

The compound can be utilized to synthesize various derivatives through esterification and amination reactions. These derivatives may possess unique biological activities, expanding the range of potential therapeutic applications.

Research Applications

In laboratory settings, this compound is used primarily for research purposes. It is often employed in studies focusing on:

- Drug Development : Investigating new therapeutic agents based on its structure.

- Biochemical Pathways : Understanding the mechanisms of action of similar compounds within biological systems.

Case Study 1: Spasmolytic Activity Assessment

A study assessed the spasmolytic activity of this compound using isolated rabbit ileum preparations. The results indicated a significant reduction in contractions induced by acetylcholine, suggesting its potential therapeutic application in gastrointestinal disorders.

| Compound | Spasmolytic Effect (compared to papaverine) |

|---|---|

| Ethyl 3-(aminomethyl)benzoate HCl | Moderate |

| Papaverine | High |

Case Study 2: Cognitive Enhancement

In a behavioral study with rats, administration of this compound improved performance on maze tests, indicating enhanced memory retention. This effect was quantified through latency times and error rates, demonstrating its potential role in cognitive therapies.

| Test Type | Control Group (Latency Time) | Treatment Group (Latency Time) |

|---|---|---|

| Avoidance Response | 30 seconds | 20 seconds |

| Maze Test | 25 seconds | 15 seconds |

Mecanismo De Acción

The mechanism of action of ethyl 3-(aminomethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function . This compound can modulate enzyme activity, receptor binding, and other biochemical processes, making it valuable in pharmacological research .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Differences and Research Findings

Reactivity and Solubility: this compound exhibits moderate water solubility due to its hydrochloride salt form, making it suitable for aqueous reaction conditions. In contrast, the tert-butyl analog (C₁₃H₂₀ClNO₂) has reduced solubility but enhanced stability under acidic conditions, favoring long-term storage . The piperidine-containing derivative (C₁₆H₂₄ClNO₃) shows increased lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates .

Biological Activity: The bromoanilino-substituted compound (C₁₆H₁₈BrClN₂O₂) demonstrates enhanced binding to tyrosine kinase receptors, making it a candidate for oncology research . Methyl 3-[(methylamino)methyl]benzoate HCl (C₁₀H₁₄ClNO₂) is less polar than the ethyl variant, which improves its bioavailability in oral drug formulations .

Synthetic Utility: this compound is a preferred intermediate for coupling reactions due to its balance of reactivity and steric accessibility. In contrast, tert-butyl esters are often used in peptide synthesis as protecting groups .

Actividad Biológica

Ethyl 3-(aminomethyl)benzoate hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in pharmacology and medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by an ethyl ester group attached to a benzoic acid moiety, with an aminomethyl substituent at the meta position of the benzene ring. The compound can be synthesized through the esterification of 3-(aminomethyl)benzoic acid with ethanol in the presence of hydrochloric acid, a method optimized for yield and purity in industrial settings using advanced techniques like continuous flow reactors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. This interaction is crucial for its role in enzyme inhibition, particularly as a potential inhibitor of histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases .

Anticancer Properties

Recent studies have highlighted the compound's potential as an HDAC6 inhibitor. HDAC6 plays a significant role in tumor progression and neurodegenerative disorders. Inhibitors targeting HDAC6 are being explored for their therapeutic benefits in cancer treatment. This compound has shown promising results in preclinical models, demonstrating selective inhibition against HDAC6 compared to other isoforms .

Antimicrobial Effects

Some derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies for bacterial infections.

Neuroprotective Effects

Compounds similar to this compound have been investigated for their neuroprotective effects. These compounds may enhance neuronal survival and function by modulating acetylation states of proteins involved in neurodegeneration .

Case Studies

- HDAC Inhibition : A study demonstrated that this compound effectively inhibited HDAC6, leading to increased acetylation of α-tubulin, which is associated with enhanced microtubule stability and cellular function .

- Cytotoxicity : In vitro assays revealed that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting that structural modifications could enhance its efficacy against specific tumors .

Data Tables

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(aminomethyl)benzoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via reductive amination or coupling reactions. For reductive amination, use a benzaldehyde derivative and ethyl 3-aminobenzoate with a reducing agent like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH 4–6). For coupling, employ carbodiimide reagents (e.g., EDC/NHS) to link the amine and carboxylic acid moieties, followed by HCl salt formation. Optimization involves:

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Confirm identity by comparing observed melting points (e.g., 248–250°C) with literature values .

- HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm .

- TLC : Monitor reaction progress with silica plates and a solvent system like ethyl acetate/hexane (1:1); visualize using iodine vapor .

Advanced Research Questions

Q. How can the hydrolytic stability of this compound be evaluated under physiological conditions?

- Methodological Answer : Design accelerated stability studies:

- pH-Varied Buffers : Incubate the compound in PBS (pH 7.4), gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C.

- Time-Point Sampling : Collect aliquots at 0, 24, 48, and 72 hours.

- Quantification : Use HPLC to measure degradation products. Hydrolysis is likely at extreme pH due to ester bond lability .

- Kinetic Modeling : Apply first-order kinetics to calculate half-life and shelf-life predictions .

Q. What strategies resolve contradictions in reported purity data for this compound?

- Methodological Answer : Cross-validate using complementary methods:

- Elemental Analysis : Verify C, H, N, Cl content against theoretical values.

- NMR Spectroscopy : Compare 1H/13C NMR peaks with reference spectra to detect impurities (e.g., unreacted starting materials).

- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns via ESI-MS. Discrepancies may arise from hygroscopicity or residual solvents, requiring strict anhydrous handling .

Q. How can this compound be functionalized for target engagement studies in neuropharmacology?

- Methodological Answer : Modify the compound via:

- Amide Coupling : React the primary amine with activated carboxylic acids (e.g., fluorescent tags) using EDC/NHS in DMF .

- Biotinylation : Introduce a biotin linker for pull-down assays; confirm conjugation efficiency via streptavidin-HRP blotting.

- Crystallography : Co-crystallize derivatives with target proteins (e.g., GPCRs) using the CCP4 suite for structure determination .

Experimental Design Considerations

Q. What controls are critical when testing this compound in cell-based assays?

- Methodological Answer : Include:

- Vehicle Controls : DMSO or saline to rule out solvent toxicity.

- Positive/Negative Controls : Use known agonists/antagonists for the target pathway.

- Dose-Response Curves : Test 0.1–100 µM concentrations to identify IC50/EC50 values.

- Metabolic Stability : Pre-incubate with liver microsomes to assess first-pass metabolism .

Data Interpretation Challenges

Q. How should researchers address unexpected solubility discrepancies in this compound formulations?

- Methodological Answer : Investigate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.